

HPLC method for Ro 22-3245 quantification

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Compound of Interest

Compound Name: **Ro 22-3245**

Cat. No.: **B1662744**

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An Application Note on the Quantification of **Ro 22-3245** Using High-Performance Liquid Chromatography (HPLC)

Introduction

Ro 22-3245, with the systematic name 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d]benzazepine, is identified as an anxiolytic compound.^{[1][2]} Its molecular formula is C₁₈H₁₁Cl₂N₃, and it has a molecular weight of 340.2 g/mol.^{[1][3]} The presence of chlorine atoms suggests a lipophilic nature, which is a key consideration for developing a reversed-phase HPLC method.^[1] Effective quantification of **Ro 22-3245** is essential for pharmacokinetic studies, formulation development, and quality control in a research setting. This document outlines a robust HPLC method for the determination of **Ro 22-3245** in a sample matrix, such as plasma. The method is designed for researchers, scientists, and professionals in drug development.

Principle

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The separation is achieved on a C18 stationary phase, which is suitable for retaining and separating lipophilic molecules like **Ro 22-3245**. The mobile phase, consisting of an aqueous buffer and an organic modifier, is optimized to provide a sharp, symmetrical peak with a reasonable retention time. Quantification is performed by comparing the peak area of **Ro 22-3245** in a sample to a standard curve generated from known concentrations of the compound.

Apparatus and Reagents

- Apparatus:
 - HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
 - Analytical balance.
 - pH meter.
 - Vortex mixer.
 - Centrifuge.
 - Volumetric flasks and pipettes.
 - HPLC vials.
- Reagents:
 - **Ro 22-3245** reference standard.
 - Acetonitrile (HPLC grade).
 - Methanol (HPLC grade).
 - Water (HPLC grade or Milli-Q).
 - Ammonium acetate (analytical grade).
 - Formic acid (analytical grade).
 - Human plasma (or other relevant biological matrix).

Experimental Protocols

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	10 mM Ammonium Acetate in water, pH 4.5 (adjusted with formic acid)
Mobile Phase B	Acetonitrile
Gradient	60% B to 90% B over 10 minutes, hold for 2 minutes, return to 60% B over 1 minute, and equilibrate for 5 minutes
Flow Rate	1.0 mL/min
Column Temp.	30°C
Injection Vol.	10 µL
Detector	UV at 254 nm
Run Time	18 minutes

Preparation of Standard Solutions

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Ro 22-3245** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.
- Calibration Standards: Prepare a series of calibration standards by spiking the appropriate biological matrix (e.g., blank plasma) with the working stock solution to achieve final concentrations ranging from 0.1 µg/mL to 20 µg/mL.

Sample Preparation (Protein Precipitation)

- Pipette 100 µL of the plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.
- Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

- Vortex the mixture for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean HPLC vial.
- Inject 10 μ L into the HPLC system.

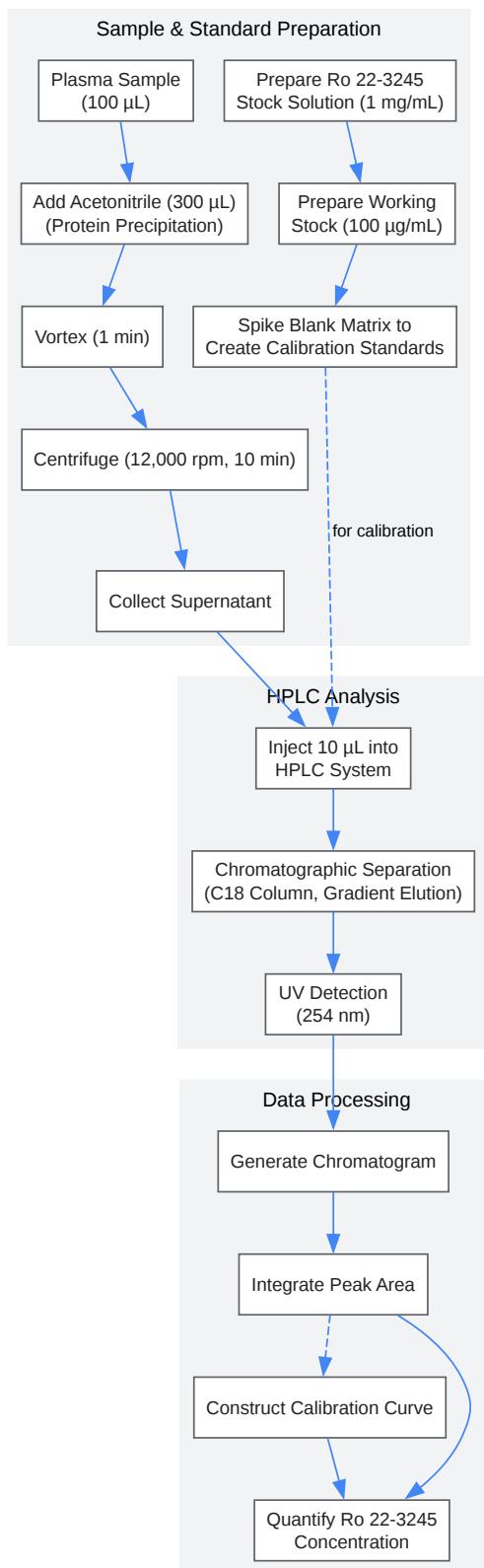
Data Presentation

The following table summarizes the hypothetical validation data for the described HPLC method.

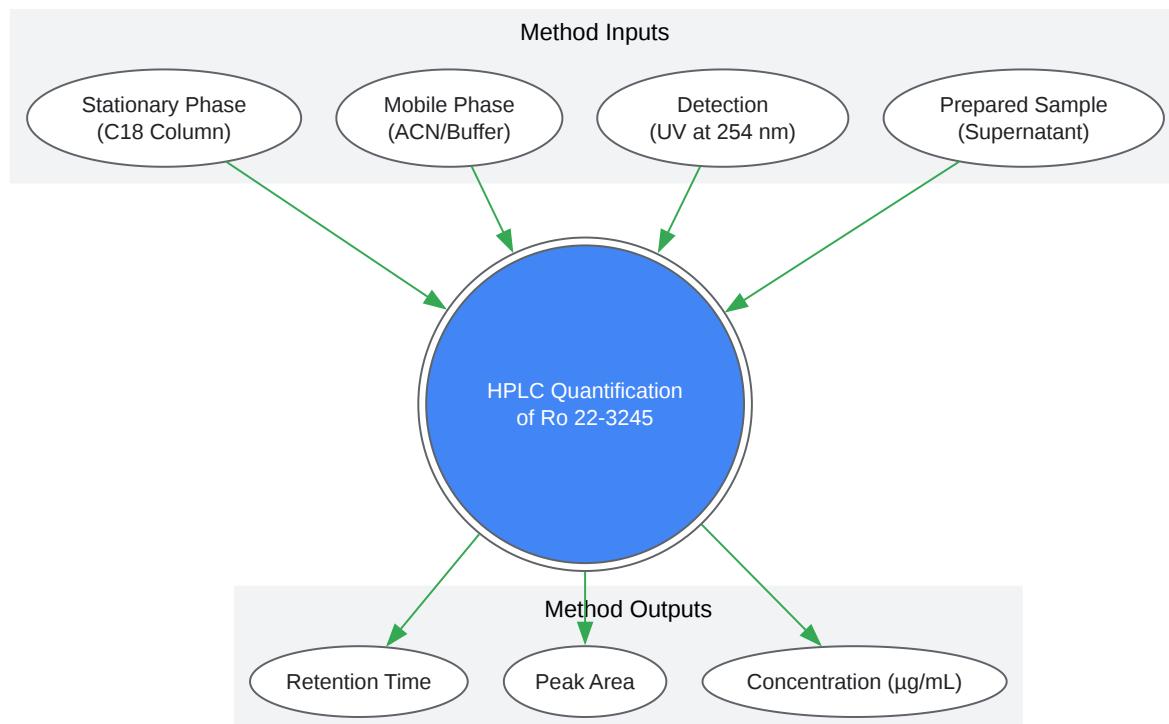
Parameter	Result
Linearity Range	0.1 - 20 μ g/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.03 μ g/mL
Limit of Quantification (LOQ)	0.1 μ g/mL
Precision (%RSD)	Intraday: < 2%, Interday: < 5%
Accuracy (% Recovery)	95% - 105%
Retention Time	Approximately 7.5 minutes

Visualizations

Below are diagrams illustrating the experimental workflow and logical relationships of the method.

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Caption: Experimental workflow for **Ro 22-3245** quantification.



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Caption: Key parameters in the HPLC method for **Ro 22-3245**.

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References

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- 2. medchemexpress.com [medchemexpress.com]

- 3, 9-Chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine | C18H11Cl2N3 | CID 131736 - PubChem [pubchem.ncbi.nlm.nih.gov]
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